methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxybenzyl group may enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- 1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxamide
- 1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and potential applications. This group can enhance its solubility in organic solvents and may also impact its biological activity by improving its interaction with specific molecular targets.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-17-11-5-3-10(4-6-11)9-15-8-7-12(14-15)13(16)18-2/h3-8H,9H2,1-2H3 |
InChI Key |
DEVQBOITBZPASJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.